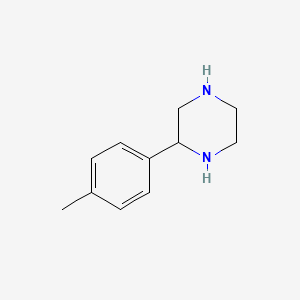
2-(4-Methylphenyl)piperazin
Übersicht
Beschreibung
“2-(4-Methylphenyl)piperazine” is a chemical compound with the CAS Number: 65709-31-1 . It has a molecular weight of 176.26 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, including “2-(4-Methylphenyl)piperazine”, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The IUPAC name for “2-(4-Methylphenyl)piperazine” is 2-(4-methylphenyl)piperazine . The InChI code for this compound is 1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methylphenyl)piperazine” include a molecular weight of 176.26 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperazinderivaten
Piperazin und seine Derivate zeigen eine breite Palette biologischer und pharmazeutischer Aktivität . Die Synthese von Piperazinderivaten hat in letzter Zeit neue Entwicklungen erfahren, darunter die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen, die Ugi-Reaktion und die Ringöffnung von Aziridinen unter Einwirkung von N-Nucleophilen .
Arzneimittelentwicklung
Die Piperazin-Einheit wird häufig in Arzneimitteln wie Trimetazidin, Ranolazin, Befuralin, Aripiprazol, Quetiapin, Indinavir, Sitagliptin und Vestipitant verwendet . Daher könnte „2-(4-Methylphenyl)piperazin“ möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden.
Intestinale Permeationsverstärker
Phenylpiperazinderivate, einschließlich „this compound“, wurden als intestinale Permeationsverstärker untersucht . Diese Verbindungen können die Absorption von makromolekularen Therapeutika durch das Darmepithel in den Blutkreislauf verbessern .
C-H-Funktionalisierung des Piperazinrings
Die Kohlenstoffatome des Piperazinrings können funktionalisiert werden, ein Prozess, der in letzter Zeit große Fortschritte gemacht hat . Dies könnte möglicherweise neue Wege für die Verwendung von „this compound“ in verschiedenen chemischen Reaktionen eröffnen.
Synthese von substituierten Piperazinen
“this compound” könnte möglicherweise bei der Synthese von substituierten Piperazinen verwendet werden . Diese Verbindungen haben vielfältige Anwendungen in verschiedenen Bereichen, darunter Pharmazeutika und Materialwissenschaften.
Entwicklung weniger toxischer Derivate
Mehrere potente Derivate, darunter 1-Methyl-4-Phenylpiperazin und „this compound“, zeigten eine geringere Toxizität als 1-Phenylpiperazin . Dies deutet darauf hin, dass „this compound“ zur Entwicklung weniger toxischer Derivate für verschiedene Anwendungen eingesetzt werden könnte.
Safety and Hazards
The safety data sheet for a similar compound, 1-(p-Tolyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Piperazine and its derivatives, including “2-(4-Methylphenyl)piperazine”, have wide-ranging applications in the field of medicine. They are key components in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions in the study and application of “2-(4-Methylphenyl)piperazine” are likely to be in the development of new drugs and therapeutic agents.
Wirkmechanismus
Target of Action
2-(4-Methylphenyl)piperazine is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives have been identified as potential permeation enhancers in Caco-2 monolayers, a model of the intestinal epithelium . This suggests that the primary targets of 2-(4-Methylphenyl)piperazine are likely to be the cells of the intestinal epithelium.
Mode of Action
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Given its potential role as a permeation enhancer, it may influence the pathways related to the transport of substances across the intestinal epithelium .
Pharmacokinetics
As a permeation enhancer, it is expected to improve the bioavailability of co-administered drugs by enhancing their absorption across the intestinal epithelium .
Result of Action
The primary result of the action of 2-(4-Methylphenyl)piperazine is likely to be an increase in the permeability of the intestinal epithelium, facilitating the transport of substances across this barrier . This could potentially enhance the effectiveness of orally administered drugs.
Action Environment
The action of 2-(4-Methylphenyl)piperazine may be influenced by various environmental factors. For instance, the pH of the environment could affect its activity as a permeation enhancer . Additionally, the presence of other substances in the gastrointestinal tract could potentially interact with 2-(4-Methylphenyl)piperazine and alter its efficacy and stability.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNXNUWTNOYQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614918 | |
| Record name | 2-(4-Methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65709-31-1 | |
| Record name | 2-(4-Methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



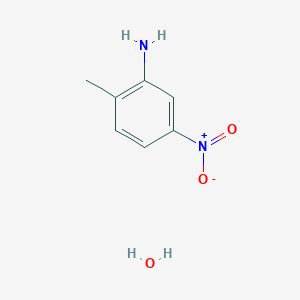
![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)
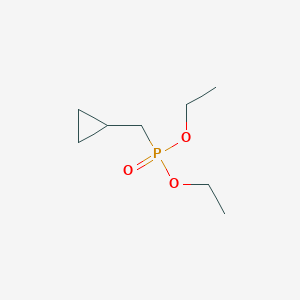
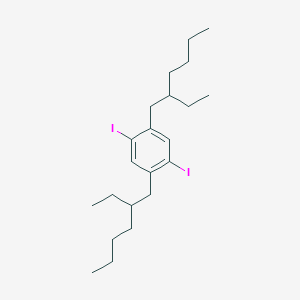

![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)

![2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride](/img/structure/B1603639.png)
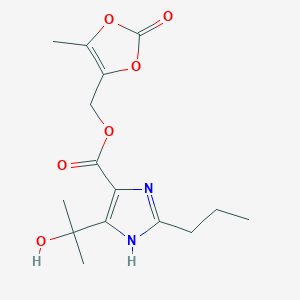
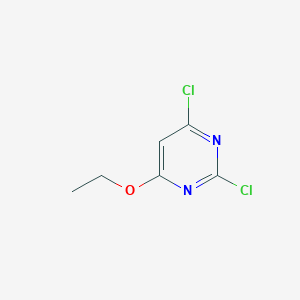
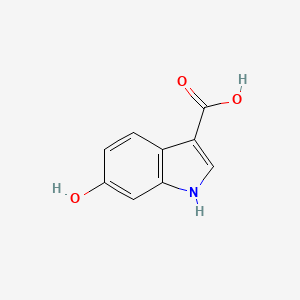
![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)

